molecular formula C21H24N6O2 B2494576 N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide CAS No. 1706106-14-0

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Cat. No.: B2494576
CAS No.: 1706106-14-0
M. Wt: 392.463
InChI Key: NZWMHJVIIMJMNO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and an oxadiazole group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxadiazole Group: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the piperidine ring with the pyrazine and oxadiazole groups under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-3-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
  • N-(2-phenylethyl)-3-{[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(2-phenylethyl)-3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide is a compound that integrates a piperidine core with a 1,2,4-oxadiazole moiety and a phenylethyl side chain. This unique structure suggests potential biological activities, particularly in the fields of anticancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.35 g/mol
  • CAS Number : [Not specified]

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit significant anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
    • The piperidine structure contributes to enhanced binding affinity with biological targets, improving the efficacy of these compounds in cancer therapy .
  • Enzyme Inhibition :
    • The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
    • Additionally, studies have indicated that piperidine derivatives can act as urease inhibitors, which are crucial in treating conditions like urease-related infections .

Biological Activity Data

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionAcetylcholinesterase (AChE)
Urease InhibitionInhibits urease activity

Case Study 1: Anticancer Efficacy

In a study focusing on various piperidine derivatives, one compound similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound exhibited an IC50 value lower than that of the reference drug bleomycin, suggesting superior anticancer potential .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of piperidine derivatives on AChE inhibition. The tested compounds demonstrated promising results with IC50 values indicating effective inhibition compared to standard drugs used for Alzheimer's treatment. This suggests that this compound may have similar protective effects against neurodegeneration .

Properties

IUPAC Name

N-(2-phenylethyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c28-21(24-9-8-16-5-2-1-3-6-16)27-12-4-7-17(15-27)13-19-25-20(26-29-19)18-14-22-10-11-23-18/h1-3,5-6,10-11,14,17H,4,7-9,12-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMHJVIIMJMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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